8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
Description
8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a chemical compound with the molecular formula C18H14O5 and a molecular weight of 310.309 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of research.
Properties
IUPAC Name |
(8-methyl-4-oxo-3-phenoxychromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-15(22-12(2)19)9-8-14-17(20)16(10-21-18(11)14)23-13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOVZBXEZLTNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenoxy-4H-chromen-4-one with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out at elevated temperatures to facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate .
Chemical Reactions Analysis
Types of Reactions
8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate typically involves the reaction of 3-phenoxy-4H-chromen-4-one with acetic anhydride in the presence of a catalyst like pyridine. This method allows for efficient production under controlled conditions, yielding a compound with distinct chemical properties suitable for further applications.
Table 1: Synthesis Conditions
| Reagent | Role | Conditions |
|---|---|---|
| 3-Phenoxy-4H-chromen-4-one | Starting material | Condensation reaction |
| Acetic anhydride | Acetylation agent | Reflux in pyridine |
| Pyridine | Catalyst | Controlled temperature |
Biological Activities
Research has indicated that 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate exhibits various biological activities, making it a candidate for therapeutic applications. Notable properties include:
- Antimicrobial Activity : Studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating potential use in developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations have shown that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development .
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
| Activity Type | Effect | Potential Applications |
|---|---|---|
| Antimicrobial | Inhibition of pathogens | Antibiotic development |
| Anticancer | Induction of apoptosis | Cancer therapy |
| Anti-inflammatory | Modulation of inflammation | Treatment for inflammatory diseases |
Pharmacological Insights
In pharmacological studies, the compound has been evaluated for its interaction with various biological targets. Its mechanism of action often involves binding to specific enzymes or receptors, influencing their activity and leading to therapeutic effects. For instance, it may inhibit enzymes involved in cancer progression or inflammation .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate significantly reduced tumor growth in animal models. The compound was administered at varying doses, revealing a dose-dependent response with minimal toxicity to normal cells .
Industrial Applications
Beyond research, this compound holds promise in industrial applications, particularly in the development of new materials and functionalized compounds. It can serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .
Table 3: Industrial Applications
| Application Area | Description |
|---|---|
| Material Science | Development of new polymers |
| Agrochemicals | Synthesis of pesticides |
| Pharmaceuticals | Drug formulation |
Mechanism of Action
The mechanism of action of 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Similar structure but with a phenyl group instead of a phenoxy group.
8-methyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate: Contains a trifluoromethyl group, which can alter its chemical and biological properties.
Uniqueness
8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
8-Methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound belonging to the class of flavonoids, which are known for their diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
The compound has the following structural formula:
- IUPAC Name : (8-methyl-4-oxo-3-phenoxychromen-7-yl) acetate
- Molecular Formula : C18H14O5
- CAS Number : 315232-53-2
Biological Activity Overview
Research indicates that 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that the compound can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) cells. Its mechanism involves inducing apoptosis and disrupting mitotic spindle formation in cancer cells .
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially through the inhibition of specific enzymes involved in inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is required to establish its efficacy against various pathogens.
The biological effects of 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate are attributed to its interaction with cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenases, which are critical in inflammatory responses .
- Cell Cycle Disruption : It has been observed to affect the mitotic index in treated cells, leading to an accumulation of cells in mitosis and subsequent apoptotic cell death .
Comparative Studies
To understand the unique properties of 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate, comparisons with similar compounds were made:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 8-Methyl-4-Oxo-3-Phenyl Chromen | Similar structure | Moderate anticancer activity | Lacks phenoxy group |
| 8-Methyl-4-Oxo-3-Phenoxy 2-(Trifluoromethyl) Chromen | Contains trifluoromethyl group | Enhanced biological properties | Different reactivity profile |
The presence of the phenoxy group in 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-y acetate is believed to enhance its biological interactions compared to other derivatives.
Case Studies
- Anticancer Activity Assessment : A study evaluated the compound against various human cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at concentrations as low as 5 µM, with a GI50 value below 10 µM for breast cancer cells .
- Mechanistic Insights : Immunofluorescence studies demonstrated that treatment with the compound led to collapsed mitotic spindles, indicating its potential as an antimitotic agent. This effect was quantified by measuring the mitotic index before and after treatment .
Q & A
Q. Advanced
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics with immobilized receptors.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Kinetic assays : Monitor enzyme inhibition via spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays) .
How does 8-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate compare to analogs with trifluoromethyl or morpholine groups?
Q. Advanced
- Trifluoromethyl analogs exhibit enhanced metabolic stability but reduced solubility.
- Morpholine-containing derivatives show improved water solubility due to hydrogen-bonding capacity but may have lower membrane permeability.
- Comparative studies should assess logP, IC₅₀ values, and pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
